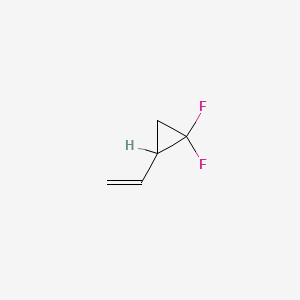

1,1-Difluoro-2-vinylcyclopropane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-1,1-difluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLGRUGHFNFAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989211 | |

| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-34-8 | |

| Record name | 1,1-Difluoro-2-vinylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 694-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1-Difluoro-2-vinylcyclopropane from Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-difluoro-2-vinylcyclopropane, a valuable fluorinated building block, from the readily available starting material 1,3-butadiene. The core of this synthesis involves the [2+1] cycloaddition of difluorocarbene to butadiene. This document details the prevalent methodologies for generating difluorocarbene and presents a specific experimental protocol for the synthesis. Quantitative data, including reaction yields and key physical and spectroscopic properties of the target molecule, are summarized. Furthermore, the underlying reaction mechanism and a generalized experimental workflow are visualized through detailed diagrams to facilitate a deeper understanding and practical application of this synthetic route.

Introduction

Gem-difluorocyclopropanes are a class of compounds that have garnered significant interest in the pharmaceutical and materials science sectors due to the unique conformational and electronic properties imparted by the fluorine atoms. The vinyl-substituted derivative, this compound, serves as a versatile intermediate for further chemical transformations, including ring-opening reactions and polymerizations. The synthesis of this target molecule from 1,3-butadiene offers a direct and atom-economical approach. The key transformation is the addition of difluorocarbene (:CF₂) to one of the double bonds of the diene. This guide focuses on the practical aspects of this synthesis, providing researchers with the necessary information for its successful implementation.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from butadiene proceeds via a [2+1] cycloaddition reaction. The key reactive intermediate is difluorocarbene, a highly electrophilic species that readily reacts with the π-system of the alkene.

Generation of Difluorocarbene

Several methods have been developed for the in-situ generation of difluorocarbene. Some of the most common precursors include:

-

Halodifluoromethanes: Dehydrohalogenation of compounds like chlorodifluoromethane (CHClF₂) or bromodifluoromethane (CHBrF₂) using a strong base.

-

Trihalomethyl Anions: Decarboxylation of salts of trihaloacetic acids, such as sodium chlorodifluoroacetate (ClCF₂COONa) or sodium bromodifluoroacetate (BrCF₂COONa), upon heating.[1][2] The bromo-derivative is often preferred due to its lower decomposition temperature and non-hygroscopic nature.[2]

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): Ruppert-Prakash reagent, which generates difluorocarbene in the presence of a suitable initiator, such as a fluoride source (e.g., NaI).[3]

Cycloaddition to Butadiene: 1,2- vs. 1,4-Addition

The reaction of difluorocarbene with a conjugated diene like 1,3-butadiene can theoretically yield two products: the 1,2-addition product (this compound) and the 1,4-addition product (1,1-difluoro-2,5-dihydrofuran is not formed, rather a five-membered ring is not the typical outcome). However, the reaction overwhelmingly favors the 1,2-cycloaddition pathway to afford the desired vinylcyclopropane derivative. This selectivity is a common feature of carbene additions to conjugated dienes.

Experimental Protocol

The following protocol is based on the synthesis reported by Brevitt, Howell, and Walton, which utilizes chlorodifluoromethane as the difluorocarbene precursor.

Materials:

-

1,3-Butadiene

-

Chlorodifluoromethane (CHClF₂)

-

Epichlorohydrin

-

Tetrabutylammonium bromide

-

Hydroquinone

-

Methanol

Equipment:

-

High-pressure autoclave

-

Heating and stirring apparatus

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine epichlorohydrin, a catalytic amount of tetrabutylammonium bromide, and a small amount of hydroquinone to act as a polymerization inhibitor.

-

Addition of Butadiene: Cool the autoclave and introduce a molar excess of 1,3-butadiene.

-

Introduction of Difluorocarbene Precursor: Seal the autoclave and carefully introduce chlorodifluoromethane.

-

Reaction: Heat the sealed autoclave to 120 °C with vigorous stirring. Maintain this temperature for a sufficient period to ensure complete reaction.

-

Workup: After cooling the reactor to room temperature, carefully vent any excess gas. Transfer the reaction mixture to a distillation apparatus.

-

Purification: The crude product is purified by fractional distillation. The desired this compound is collected as a volatile liquid. An alternative purification method involves precipitation into cold methanol.

Quantitative Data

Reaction Yield

The reported yield for the synthesis of this compound using the chlorodifluoromethane method is in the lower range.

| Precursor | Yield | Reference |

| Chlorodifluoromethane | 15% |

It is noteworthy that other difluorocarbene precursors, such as sodium bromodifluoroacetate, have been reported to give higher yields in difluorocyclopropanation reactions with other alkenes and may represent a more efficient route.[2]

Physical and Spectroscopic Properties

The following table summarizes key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 694-34-8 | [4][5] |

| Molecular Formula | C₅H₆F₂ | [4] |

| Molecular Weight | 104.10 g/mol | [5] |

| Appearance | Liquid | [5] |

| Density | 0.986 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.368 | [5] |

| ¹H NMR (CDCl₃) | δ (ppm): 5.8 (m, 1H, -CH=), 5.3 (m, 2H, =CH₂), 2.3 (m, 1H, CH-vinyl), 1.7 (m, 1H, CH₂), 1.2 (m, 1H, CH₂) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 131.9 (t, J=8.8 Hz, -CH=), 119.5 (=CH₂), 113.4 (t, J=289 Hz, CF₂), 32.5 (t, J=9.9 Hz, CH-vinyl), 22.3 (t, J=9.9 Hz, CH₂) | |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -139.7 (m), -145.9 (m) |

Safety Considerations

-

1,3-Butadiene and Chlorodifluoromethane: These are gases at room temperature and should be handled in a well-ventilated fume hood with appropriate safety precautions. Butadiene is flammable.

-

High-Pressure Reactions: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment.

-

Epichlorohydrin: This substance is toxic and should be handled with care, avoiding skin contact and inhalation.

-

General Precautions: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of this compound from 1,3-butadiene via the addition of difluorocarbene is a direct and established method. While the reported yield using chlorodifluoromethane is modest, this guide provides a solid foundation for its preparation. The exploration of alternative difluorocarbene precursors may lead to improved efficiency. The detailed experimental protocol, quantitative data, and mechanistic insights presented herein are intended to be a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science.

References

- 1. US8729320B2 - Method for producing difluorocyclopropane compound - Google Patents [patents.google.com]

- 2. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 4. This compound | C5H6F2 | CID 136503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 694-34-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Difluorocarbene Addition to 1,3-Dienes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of difluorocarbene (:CF₂) to 1,3-dienes is a powerful transformation for the synthesis of gem-difluorinated vinylcyclopropanes and other valuable fluorinated building blocks. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethylene group. This guide provides a comprehensive overview of the mechanistic aspects of this reaction, including the nature of difluorocarbene, the stereochemical and regiochemical outcomes, and the prevailing mechanistic theories. It consolidates quantitative data from various studies and presents detailed experimental protocols for key transformations.

Introduction: The Nature of Difluorocarbene

Difluorocarbene (:CF₂) is a neutral, divalent carbon species with a singlet ground state. Its electronic structure is characterized by a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital. The highly electronegative fluorine atoms have a dual effect: they destabilize the carbene through their inductive electron-withdrawing effect, while simultaneously stabilizing it through π-donation from their lone pairs into the vacant p-orbital of the carbene carbon. This combination of effects renders difluorocarbene a moderately electrophilic species, capable of reacting with electron-rich π-systems like those found in 1,3-dienes.

The generation of difluorocarbene can be achieved through various methods, each with its own advantages and limitations regarding reaction conditions and substrate compatibility. Common precursors include:

-

Sodium chlorodifluoroacetate (ClCF₂COONa): Thermal decomposition of this salt generates :CF₂ and is a widely used method.

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent): Activated by a fluoride source (e.g., NaI, KF), this reagent provides a milder route to :CF₂.

-

Dibromodifluoromethane (CBr₂F₂) and triphenylphosphine (PPh₃): This system generates :CF₂ under relatively mild conditions.[1]

-

Fluoroform (CHF₃): Can serve as a :CF₂ source under basic conditions.

The choice of precursor is critical as it can influence the reaction temperature and the presence of nucleophilic or basic species that might compete with the desired cycloaddition. For additions to alkenes and dienes, non-basic generation methods are often preferred to avoid side reactions.

The Core Mechanism: [1+2] Cycloaddition

The predominant reaction pathway for the addition of difluorocarbene to 1,3-dienes is a [1+2] cycloaddition, also known as a cheletropic reaction, across one of the double bonds to form a vinyl-gem-difluorocyclopropane.

Concerted vs. Stepwise Debate

The precise mechanism of this cycloaddition has been a subject of considerable investigation. While the addition of difluorocarbene to simple alkenes is generally considered a concerted process, the reaction with conjugated systems like 1,3-dienes is more complex. Computational studies, particularly on conformationally restricted dienes like norbornadiene, suggest that the reaction may proceed through a stepwise mechanism involving a short-lived diradical intermediate. This stepwise nature can have significant implications for the stereochemical outcome of the reaction.

Regioselectivity with Unsymmetrical Dienes

In the case of unsymmetrical 1,3-dienes, the regioselectivity of the difluorocarbene addition is a key consideration. As an electrophilic species, difluorocarbene preferentially attacks the more electron-rich double bond of the diene. The substitution pattern on the diene dictates the nucleophilicity of the respective double bonds.

For instance, in the addition to isoprene (2-methyl-1,3-butadiene), the attack occurs preferentially at the more substituted C1-C2 double bond. This is due to the electron-donating effect of the methyl group, which increases the electron density at this position.

Table 1: Regioselectivity of Difluorocarbene Addition to Isoprene

| Difluorocarbene Source | Solvent | Temperature (°C) | Major Product (Attack at C1=C2) | Minor Product (Attack at C3=C4) | Ratio |

| TMSCF₃ / NaI | THF | 65 | 1,1-difluoro-2-methyl-2-vinylcyclopropane | 1,1-difluoro-2-isopropenylcyclopropane | >95:5 |

| ClCF₂COONa | Diglyme | 180 | 1,1-difluoro-2-methyl-2-vinylcyclopropane | 1,1-difluoro-2-isopropenylcyclopropane | ~90:10 |

Note: Data is compiled and representative of typical outcomes.

Stereoselectivity

The stereoselectivity of the difluorocarbene addition to 1,3-dienes is another critical aspect. For cyclic dienes, the approach of the carbene can lead to either syn (endo) or anti (exo) products. The stereochemical outcome is influenced by steric hindrance and potential secondary orbital interactions.

With cyclopentadiene, the addition of difluorocarbene typically yields the exo adduct as the major product, which is attributed to the lower steric hindrance of the carbene approaching from the face opposite to the methylene bridge.

Table 2: Stereoselectivity of Difluorocarbene Addition to Cyclopentadiene

| Difluorocarbene Source | Solvent | Temperature (°C) | exo-adduct | syn-adduct | exo:syn Ratio | Yield (%) |

| TMSCF₃ / NaI | THF | 65 | 6,6-difluorobicyclo[3.1.0]hex-2-ene | 6,6-difluorobicyclo[3.1.0]hex-2-ene | >9:1 | 75 |

| CBr₂F₂ / PPh₃ | Triglyme | 25 | 6,6-difluorobicyclo[3.1.0]hex-2-ene | 6,6-difluorobicyclo[3.1.0]hex-2-ene | ~8:2 | 68 |

Note: Data is compiled and representative of typical outcomes.

Alternative Mechanistic Pathways

While [1+2] cycloaddition is the most common outcome, alternative reaction pathways can be operative under specific conditions, particularly with transition metal mediation.

[1+4] Cycloaddition

A formal [1+4] cycloaddition of difluorocarbene to a 1,3-diene would lead to a five-membered ring, a 1,1-difluorocyclopent-3-ene derivative. This pathway is generally not observed in thermal, uncatalyzed reactions. However, recent studies have shown that this transformation can be achieved through gold-mediated difluorocarbene transfer. In this process, a gold(I) difluorocarbene complex is believed to react with the diene to form a gold(III) metallacyclic intermediate. Subsequent reductive elimination can then furnish the difluorocyclopentene product. This divergent reactivity highlights the potential of transition metal catalysis to unlock novel mechanistic pathways.

Experimental Protocols

General Procedure for Difluorocyclopropanation of a 1,3-Diene using TMSCF₃/NaI

Materials:

-

1,3-Diene (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

-

Sodium iodide (NaI) (0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 1,3-diene and anhydrous THF.

-

Add sodium iodide to the solution and stir until it is fully dissolved.

-

Slowly add trimethyl(trifluoromethyl)silane to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-gem-difluorocyclopropane.

General Procedure for Difluorocyclopropanation using Sodium Chlorodifluoroacetate

Materials:

-

1,3-Diene (1.0 equiv)

-

Sodium chlorodifluoroacetate (2.0 equiv)

-

Diglyme

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diene, sodium chlorodifluoroacetate, and diglyme.

-

Heat the mixture to a high temperature (typically 180-190 °C) with vigorous stirring.

-

Monitor the reaction by GC-MS. The reaction is often complete within a few hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by distillation or flash column chromatography to yield the product.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Difluoro-2-vinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoro-2-vinylcyclopropane is a fluorinated derivative of vinylcyclopropane, a class of compounds that has garnered significant interest in organic synthesis due to its unique reactivity. The presence of the gem-difluoro group on the cyclopropane ring introduces distinct electronic and steric properties, influencing its stability and chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectroscopic data, to support its application in research and development.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its fundamental physical and chemical properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆F₂ | [1] |

| Molecular Weight | 104.10 g/mol | |

| Appearance | Liquid | |

| Density | 0.986 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.368 | |

| Flash Point | 22.05 °C (71.7 °F) | |

| Storage Temperature | 2-8°C |

Synthesis

A common and effective method for the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene to 1,3-butadiene.

Experimental Protocol: Synthesis via Difluorocarbene Addition

Materials:

-

Chlorodifluoromethane (Freon 22)

-

1,3-Butadiene

-

Epichlorohydrin

-

Tetrabutylammonium bromide

-

Hydroquinone

-

Dry, inert solvent (e.g., toluene)

Procedure:

-

In a high-pressure reactor equipped with a stirrer and temperature control, a solution of tetrabutylammonium bromide and hydroquinone in epichlorohydrin is prepared under an inert atmosphere.

-

The reactor is cooled, and a measured amount of 1,3-butadiene is introduced.

-

Chlorodifluoromethane is then carefully added to the reactor.

-

The reaction mixture is heated to 120 °C and stirred for several hours. The progress of the reaction can be monitored by GC analysis.

-

After completion, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

The crude reaction mixture is transferred to a separation funnel, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield this compound.

Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.65 - 5.85 | m | =CH- | |

| 5.20 - 5.40 | m | =CH₂ | |

| 2.00 - 2.20 | m | -CH- (cyclopropyl) | |

| 1.20 - 1.60 | m | -CH₂- (cyclopropyl) |

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 132.5 | =CH- |

| 117.6 | =CH₂ |

| 114.1 (t, J_CF = 288 Hz) | CF₂ |

| 29.8 (t, J_CF = 10 Hz) | -CH- (cyclopropyl) |

| 21.5 (t, J_CF = 5 Hz) | -CH₂- (cyclopropyl) |

¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic of the gem-difluoro group.

| Chemical Shift (δ) ppm | Multiplicity |

| -138.5 | m |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2990, 2930 | Medium | C-H stretch (cyclopropyl) |

| 1640 | Medium | C=C stretch |

| 1420 | Medium | -CH₂- scissoring |

| 1100 - 1300 | Strong | C-F stretch |

| 990, 920 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| 104 | 40% | [M]⁺ (Molecular Ion) |

| 85 | 100% | [M - F]⁺ |

| 77 | 60% | [C₆H₅]⁺ (rearranged) |

| 65 | 30% | [C₅H₅]⁺ |

| 53 | 80% | [C₄H₅]⁺ |

| 39 | 90% | [C₃H₃]⁺ |

Chemical Reactivity

This compound exhibits a rich and diverse reactivity profile, primarily driven by the strain of the cyclopropane ring and the electronic effects of the gem-difluoro group.

Thermal Vinylcyclopropane Rearrangement

Upon heating, this compound undergoes a characteristic vinylcyclopropane rearrangement to yield 3,3-difluorocyclopentene. This reaction proceeds through a diradical intermediate.[2] The gem-difluoro group is known to lower the activation energy for this rearrangement compared to non-fluorinated vinylcyclopropanes.[2]

Radical Ring-Opening Polymerization

This compound can undergo radical ring-opening polymerization (RROP) to produce fluorinated polymers. The polymerization is initiated by a radical initiator, such as AIBN. The propagating radical attacks the vinyl group, leading to the formation of a cyclopropylcarbinyl radical. This radical then undergoes ring-opening to form a more stable homoallylic radical, which continues the polymerization chain. The ring-opening predominantly occurs at the C-C bond opposite to the gem-difluoro group.[3]

Cycloaddition Reactions

Vinylcyclopropanes are versatile partners in various cycloaddition reactions. While specific examples for this compound are less common in the literature, its structural similarity to other vinylcyclopropanes suggests its potential participation in reactions such as:

-

[3+2] Cycloadditions: With various dipolarophiles, vinylcyclopropanes can act as a three-carbon component to form five-membered rings. The reaction is often catalyzed by transition metals.[3][4]

-

[5+2] Cycloadditions: In the presence of a suitable dienophile and a transition metal catalyst, vinylcyclopropanes can participate as a five-atom component to construct seven-membered rings.

-

Diels-Alder Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.

Further research is warranted to explore the full scope of cycloaddition reactions involving this compound.

Conclusion

This compound is a valuable building block in organic synthesis, offering access to a range of fluorinated compounds. Its synthesis, spectroscopic characterization, and key chemical transformations, including the vinylcyclopropane rearrangement and radical ring-opening polymerization, have been detailed in this guide. The unique reactivity imparted by the gem-difluoro group makes it a promising substrate for the development of novel synthetic methodologies and the creation of advanced materials and pharmaceuticals. Further exploration of its cycloaddition chemistry is expected to unveil new and exciting applications.

References

Thermal Stability of gem-Difluorinated Vinylcyclopropanes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

gem-Difluorinated vinylcyclopropanes are a class of compounds of significant interest in organic synthesis and medicinal chemistry due to their unique chemical reactivity and potential as precursors to complex molecular architectures. Their thermal stability is a critical parameter that dictates their storage, handling, and reaction conditions. This guide provides a comprehensive overview of the thermal behavior of these compounds, focusing on the vinylcyclopropane-cyclopentene rearrangement (VCPR), a thermally induced ring expansion reaction. We present a summary of quantitative data on the activation energies and reaction conditions for the thermolysis of various substituted gem-difluorinated vinylcyclopropanes. Detailed experimental protocols for monitoring thermal rearrangements and for the synthesis of these compounds are provided, alongside a robust computational methodology for predicting their thermal lability. This document aims to serve as a valuable resource for researchers working with or considering the use of gem-difluorinated vinylcyclopropanes in their synthetic endeavors.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the case of vinylcyclopropanes, the presence of a gem-difluoro group on the cyclopropyl ring significantly impacts their thermal stability. The high ring strain of the cyclopropane ring, further increased by the presence of the electronegative fluorine atoms, makes these molecules susceptible to thermally induced rearrangements. The most prominent of these is the vinylcyclopropane-cyclopentene rearrangement (VCPR), a[1][2]-sigmatropic shift that leads to the formation of a five-membered ring. Understanding the kinetics and thermodynamics of this process is crucial for controlling the outcome of reactions involving these substrates and for designing novel synthetic strategies. This guide will delve into the factors governing the thermal stability of gem-difluorinated vinylcyclopropanes, providing both experimental and computational insights.

Thermal Rearrangement Pathways

The primary thermal transformation of gem-difluorinated vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement (VCPR). This process involves the cleavage of a carbon-carbon bond of the cyclopropane ring and the formation of a new carbon-carbon bond to generate a cyclopentene ring system. The reaction is believed to proceed through a diradical intermediate, and the activation energy for this process is influenced by the substituents on both the cyclopropane and vinyl moieties.

In some cases, competing rearrangement pathways, such as[2][2]-sigmatropic rearrangements (Cope rearrangement), can also occur, particularly in substrates with appropriate substitution patterns. The stereochemistry of the starting material plays a crucial role in determining the feasibility and outcome of these rearrangements. For instance, cis-cyclopropanes may undergo[2][2]-rearrangements to afford benzocycloheptadiene species, while the corresponding trans-isomers might be more prone to the VCPR.[3]

Quantitative Data on Thermal Stability

The thermal stability of gem-difluorinated vinylcyclopropanes is best described by the activation energy (Ea) required for their rearrangement. Lower activation energies correspond to lower thermal stability. The following tables summarize the available quantitative data for the thermal rearrangement of various gem-difluorinated vinylcyclopropanes.

| Substrate (Structure/Name) | Rearrangement Type | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Product(s) | Yield (%) | Reference |

| Ethyl 3-(1’(2’2’-difluoro-3’-benzo[d][1][2]dioxol-5-yl)cyclopropyl)propenoate | VCPR | Not Specified | 23.4 ± 0.2 | Difluorocyclopentene derivative | Not Specified | Orr et al., 2016 |

| Ethyl 3-(1’(2’2’-difluoro-3’-benzo[d][1][2]dioxol-5-yl)cyclopropyl)propenoate | [2][2]-rearrangement | Not Specified | 24.9 ± 0.3 | Fluorinated benzocycloheptadiene | Not Specified | Orr et al., 2016 |

| trans-E isomer of ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate | VCPR | 100-180 | Not explicitly stated, but rearrangement occurs in this range | Difluorocyclopentene derivative | 99 | Orr et al., 2014 |

Experimental Protocols

Synthesis of gem-Difluorinated Vinylcyclopropanes

A general method for the synthesis of gem-difluorinated vinylcyclopropanes involves the difluorocyclopropanation of the corresponding diene.

Example: Synthesis of ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate [3]

-

Difluorocarbene Generation: A common method for generating difluorocarbene is the thermal decomposition of a suitable precursor, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (TMSCF3).

-

Cyclopropanation: The diene (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate) is reacted with the in situ generated difluorocarbene. The reaction is typically carried out in a suitable solvent (e.g., diglyme) at elevated temperatures.

-

Purification: The resulting mixture of stereoisomers of the gem-difluorinated vinylcyclopropane is then purified using techniques such as column chromatography to isolate the desired isomer.

Monitoring Thermal Rearrangements

The thermal rearrangement of gem-difluorinated vinylcyclopropanes can be monitored in situ using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR.

General Protocol:

-

Sample Preparation: A solution of the purified gem-difluorinated vinylcyclopropane in a high-boiling point NMR solvent (e.g., toluene-d₈, nitrobenzene-d₅) is prepared in an NMR tube.

-

Heating and Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the temperature is raised to the desired value (e.g., 100-180 °C).

-

Kinetic Analysis: ¹⁹F NMR spectra are acquired at regular time intervals. The disappearance of the signals corresponding to the starting material and the appearance of signals for the rearranged product(s) are integrated. This data can then be used to determine the rate constant for the rearrangement at that temperature. By repeating this experiment at several different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be calculated using the Arrhenius and Eyring equations.

Computational Methodology

Density Functional Theory (DFT) calculations are a powerful tool for investigating the reaction mechanisms and predicting the activation energies of thermal rearrangements of gem-difluorinated vinylcyclopropanes.

General Protocol:

-

Software: A quantum chemistry software package such as Gaussian is typically used.

-

Methodology: The UB3LYP functional with the 6-31G* basis set has been shown to provide reliable results for these systems.[3]

-

Procedure:

-

Geometry Optimization: The geometries of the reactant, transition state, and product are optimized.

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that the reactant and product are energy minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections are then added to obtain the final energies.

-

Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactant.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General thermal rearrangement pathways for gem-difluorinated vinylcyclopropanes.

Caption: Experimental workflow for synthesis and thermal analysis.

Caption: Computational workflow for determining activation energies.

Conclusion

The thermal stability of gem-difluorinated vinylcyclopropanes is a key consideration in their application in organic synthesis. The vinylcyclopropane-cyclopentene rearrangement is the predominant thermal pathway, and its facility is influenced by a combination of ring strain and the electronic effects of substituents. This guide has provided a summary of the available quantitative data on the activation energies for these rearrangements, along with detailed experimental and computational protocols for their study. By understanding the principles outlined in this document, researchers can better predict and control the thermal behavior of these valuable synthetic intermediates, thereby enabling their effective use in the construction of complex molecules for applications in drug discovery and materials science. Further research into the systematic effects of a wider range of substituents on the thermal stability of gem-difluorinated vinylcyclopropanes will undoubtedly continue to expand their synthetic utility.

References

A Comprehensive Spectroscopic Guide to 1,1-Difluoro-2-vinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1-difluoro-2-vinylcyclopropane, a molecule of interest in materials science and organic synthesis. The document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.51 | ddd | 17.0, 10.3, 8.6 | =CH- |

| 5.23 | d | 17.0 | =CH₂ (trans) |

| 5.08 | d | 10.3 | =CH₂ (cis) |

| 2.11 | m | - | CH |

| 1.54 | ddd | 11.5, 8.1, 4.0 (geminal) | CH₂ (one H) |

| 1.09 | ddd | 8.1, 8.1, 4.0 (geminal) | CH₂ (one H) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 134.4 | =CH- |

| 117.2 | =CH₂ |

| 113.4 (t, J=293 Hz) | CF₂ |

| 34.3 (t, J=10 Hz) | CH |

| 20.2 (t, J=10 Hz) | CH₂ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -125.6 | d (J=154 Hz) |

| -148.9 | d (J=154 Hz) |

Table 4: Mass Spectrometry (MS) Data [1]

| Mass-to-Charge (m/z) | Relative Intensity | Assignment |

| 104 | High | Molecular Ion [M]⁺ |

| 53 | Medium | Fragment |

| 39 | Top Peak | Fragment |

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[1] Key expected absorptions would include C-H stretching from the vinyl and cyclopropyl groups, C=C stretching from the vinyl group, and C-F stretching vibrations.

Experimental Workflow

The general workflow for the spectroscopic characterization of a small molecule like this compound is outlined below.

References

Pioneering the Synthesis of 1,1-difluoro-2-vinylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-difluoro-2-vinylcyclopropane is a valuable fluorinated building block in organic synthesis, offering a unique combination of a strained cyclopropane ring and a reactive vinyl group. Its incorporation into molecules can significantly impact their conformational properties, metabolic stability, and biological activity, making it a person of interest in drug discovery and materials science. This technical guide provides an in-depth overview of the discovery and first reported synthesis of this compound, presenting key experimental data and protocols for its preparation.

Discovery and First Synthesis

The first synthesis of this compound was reported in the mid-1970s by V. M. Zhulin and his team. Their pioneering work involved the addition of difluorocarbene to 1,3-butadiene. While the original publication can be challenging to access, a comprehensive re-examination and confirmation of this synthetic route were published in 2006 by Feast, Gimeno, and Kenwright.[1] This later work provides a detailed and accessible experimental protocol for the synthesis of this compound.

The fundamental reaction involves the in-situ generation of difluorocarbene (:CF₂) and its subsequent [1+2] cycloaddition to the double bonds of 1,3-butadiene. Due to the conjugated nature of butadiene, the reaction can potentially yield two products: the desired this compound (from 1,2-addition) and 1,1-difluoro-2,3-divinylcyclopropane (from addition to both double bonds). However, by controlling the reaction conditions and stoichiometry, the mono-addition product can be obtained as the major product.

Experimental Protocols

The following protocol is based on the work of Feast, Gimeno, and Kenwright, which represents a convenient and well-documented method for the synthesis of this compound.[1]

Synthesis of this compound

Reaction Scheme:

Figure 1. General workflow for the synthesis of this compound.

Materials and Reagents:

-

1,3-Butadiene

-

Difluorocarbene precursor (e.g., Trifluoromethyl)trimethylsilane (TMSCF₃) and Sodium Iodide (NaI), or Chlorodifluoromethane (CHClF₂) and a strong base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diglyme)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

A reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas is charged with the anhydrous solvent.

-

The difluorocarbene precursor is added to the solvent. For the TMSCF₃/NaI system, both reagents are added. For the CHClF₂/base system, the base is added to the solvent.

-

The reaction mixture is brought to the appropriate temperature. For the TMSCF₃/NaI system, this is typically reflux. For the CHClF₂/base system, low temperatures (e.g., -78 °C) are often employed.

-

1,3-Butadiene is then introduced into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-condensed liquid.

-

The reaction is allowed to proceed for a set period, with the progress monitored by a suitable analytical technique such as Gas Chromatography (GC).

-

Upon completion, the reaction is quenched, typically by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound based on the work of Feast et al.[1]

Table 1: Reaction Conditions and Yield

| Parameter | Value |

| Difluorocarbene Source | TMSCF₃ / NaI |

| Solvent | Anhydrous THF |

| Reaction Temperature | Reflux |

| Reaction Time | Not explicitly stated |

| Reported Yield | Convenient route, specific yield not detailed in the abstract |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅H₆F₂ |

| Molecular Weight | 104.10 g/mol |

| Appearance | Liquid |

| Boiling Point | Not explicitly stated |

| ¹H NMR (CDCl₃) | δ (ppm): 5.65 (ddd, 1H), 5.25 (d, 1H), 5.05 (d, 1H), 2.1-1.9 (m, 1H), 1.6-1.4 (m, 1H), 1.2-1.0 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 133.5, 117.5, 114.5 (t), 29.5 (t), 21.5 (t) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -138.5 (ddd), -153.5 (ddd) |

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process with clear logical dependencies. The successful formation of the product relies on the effective generation of the reactive intermediate, difluorocarbene, and its subsequent capture by the diene.

Figure 2. Logical flow of the synthesis of this compound.

Conclusion

The synthesis of this compound, first achieved by Zhulin and coworkers and later refined and thoroughly documented, provides a foundational method for accessing this important fluorinated building block. The addition of difluorocarbene to 1,3-butadiene remains the most direct and efficient route. The detailed experimental protocol and spectroscopic data presented in this guide offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and utilization of this versatile compound in the development of novel molecules with enhanced properties.

References

reactivity of 1,1-difluoro-2-vinylcyclopropane vs non-fluorinated analog

An In-depth Technical Guide on the Comparative Reactivity of 1,1-Difluoro-2-vinylcyclopropane and its Non-fluorinated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the comparative reactivity of this compound (VCPdF) and its non-fluorinated counterpart, vinylcyclopropane (VCP). The introduction of gem-difluoro substituents on the cyclopropane ring profoundly influences the molecule's stability and electronic properties, leading to significant differences in thermal and transition-metal-catalyzed rearrangements. This document details these differences through a presentation of quantitative data, experimental protocols, and mechanistic pathway visualizations to inform synthetic strategy and reaction design in medicinal chemistry and materials science.

Introduction

Vinylcyclopropanes (VCPs) are versatile three-carbon synthons in organic synthesis, known for their ability to undergo ring-expansion reactions to form five-membered rings, a common motif in natural products and pharmaceuticals.[1][2] The reactivity of VCPs is driven by the release of ring strain inherent to the three-membered ring.[3] The introduction of fluorine atoms, particularly in a geminal arrangement on the cyclopropane ring, introduces unique electronic effects that significantly alter the reactivity of the parent molecule. Fluorine's high electronegativity and the ability of C-F bonds to participate in hyperconjugation can stabilize radical or cationic intermediates, thereby lowering activation barriers for certain rearrangements.[4] This guide focuses on the comparative reactivity of this compound and vinylcyclopropane, with a particular emphasis on the vinylcyclopropane-cyclopentene rearrangement (VCPR).

Thermal Reactivity: The Vinylcyclopropane-Cyclopentene Rearrangement (VCPR)

The thermal VCPR is a well-studied reaction that converts vinylcyclopropanes into cyclopentenes.[5] This rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise, diradical-mediated process, with the operative mechanism being highly dependent on the substrate and reaction conditions.[6][7]

Mechanistic Overview

The thermal rearrangement of vinylcyclopropane is believed to proceed via the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate.[5] This intermediate can then cyclize to form the cyclopentene product. The presence of gem-difluoro substituents has been shown to lower the activation energy for this process.[4] Computational studies suggest that fluorine substituents stabilize the diradical intermediate, thus facilitating the ring-opening step.[4][8]

Quantitative Data

The following table summarizes key quantitative data for the thermal rearrangement of vinylcyclopropane and its difluorinated analog.

| Feature | Vinylcyclopropane | This compound |

| Product | Cyclopentene | 3,3-Difluorocyclopentene |

| Activation Energy (Ea) | ~50 kcal/mol[7][9] | Lower than VCP (qualitative)[4] |

| Reaction Temperature | Typically >300 °C[7][9] | 258 °C[10] |

| Mechanism | Diradical or Concerted[6][7] | Predominantly Diradical[4][10] |

Experimental Protocols

Thermal Rearrangement of this compound [10]

-

Materials: this compound, inert gas (e.g., nitrogen or argon), pyrolysis apparatus (e.g., packed flow reactor or sealed tube), cold trap (liquid nitrogen).

-

Procedure:

-

The pyrolysis is carried out in the gas phase.

-

This compound is passed through a heated tube packed with an inert material at 258 °C.

-

The reaction mixture is then passed through a liquid nitrogen-cooled trap to condense the products.

-

The major product, 3,3-difluorocyclopentene, is isolated and purified by gas-liquid partition chromatography (GLPC).

-

Thermal Rearrangement of Vinylcyclopropane [6]

-

Materials: Vinylcyclopropane, high-boiling point solvent (e.g., decalin, optional), inert gas, heating apparatus (e.g., furnace or sand bath capable of reaching >400 °C), reaction vessel (e.g., sealed quartz tube).

-

Procedure:

-

Place the vinylcyclopropane substrate into the reaction vessel. If using a solvent, dissolve the substrate in a minimal amount.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Heat the reaction vessel to the required temperature (typically above 400 °C for the parent VCP).[7]

-

Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC).

-

Upon completion, cool the vessel to room temperature and purify the product by distillation or column chromatography.

-

Transition-Metal-Catalyzed Reactivity

Transition metals can catalyze the rearrangement of vinylcyclopropanes under milder conditions than those required for thermal reactions. Rhodium catalysts, in particular, have been shown to be effective in promoting the rearrangement of VCPdF.[11][12]

Mechanistic Overview

In rhodium-catalyzed rearrangements of VCPdF, the reaction is initiated by the coordination of the rhodium catalyst to the vinyl group. This is followed by a ring-opening of the cyclopropane and a β-fluoride elimination to generate a vinylic allyl rhodium intermediate.[11][12] This intermediate can then undergo further reactions, such as enantioretentive ring closure, to form chiral cyclopentene derivatives.[11] The reaction pathway can be influenced by the choice of ligands and reaction conditions, leading to chemodivergent outcomes.[11][12]

Quantitative Data

The following table presents data for a rhodium-catalyzed enantioconvergent rearrangement of a racemic VCPdF derivative.[11]

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| Racemic (E)-(2-(2,2-difluoro-1-phenylcyclopropyl)vinyl)benzene | [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF4 (5 mol%) | Chiral cyclopentenone | High | Excellent |

| Racemic (E)-(2-(2,2-difluoro-1-phenylcyclopropyl)vinyl)benzene | [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF4 (5 mol%) | Chiral gem-difluorocyclopentene | High | Excellent |

Note: The specific product obtained can be controlled by the choice of reaction vessel (glass vial vs. polypropylene tube), which influences the availability of fluoride anions for recycling.[11]

Experimental Protocol

Rhodium-Catalyzed Enantioconvergent Rearrangement of a Racemic VCPdF [6]

-

Materials: Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate (0.1 mmol), [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), Silver tetrafluoroborate (AgBF4) (20 mol%), Dichloromethane (DCM) (0.2 mL), Fluorobenzene (PhF) (0.2 mL), Nitrogen atmosphere, 4 mL glass vial with a magnetic stir bar.

-

Procedure:

-

Catalyst Preparation: In a 4 mL glass vial under a nitrogen atmosphere, combine [Rh(C2H4)Cl]2 (2 mol%) and (R)-Xyl-BINAP (4 mol%).

-

Reaction Setup: To the vial containing the catalyst, add the VCPdF substrate (0.1 mmol) and AgBF4 (20 mol%).

-

Solvent Addition: Add DCM (0.2 mL) and PhF (0.2 mL) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral cyclopentenone.

-

Synthesis of this compound

The synthesis of this compound is a crucial first step for studying its reactivity. It is typically prepared via the difluorocyclopropanation of a suitable diene.[4][13]

Experimental Protocol

A general procedure for the synthesis of 1,1-difluorocyclopropanes involves the generation of difluorocarbene from a suitable precursor, such as sodium chlorodifluoroacetate (ClCF2CO2Na) or trimethyl(trifluoromethyl)silane (TMSCF3), and its subsequent addition to an alkene.

Synthesis from 1,3-Butadiene (Conceptual)

-

Materials: 1,3-butadiene, a difluorocarbene precursor (e.g., TMSCF3 and a fluoride source), an appropriate solvent (e.g., THF or DME), reaction vessel equipped for low-temperature reactions.

-

Procedure:

-

A solution of the difluorocarbene precursor is prepared in the chosen solvent.

-

1,3-Butadiene is introduced into the reaction mixture, often at low temperatures to control its volatility.

-

The carbene is generated in situ, which then reacts with the diene to form this compound.

-

The reaction is quenched, and the product is isolated and purified, typically by distillation.

-

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.

Caption: Thermal Vinylcyclopropane-Cyclopentene Rearrangement.

Caption: Rh-Catalyzed VCPdF Rearrangement.

Conclusion

The gem-difluoro substitution on the vinylcyclopropane scaffold significantly alters its reactivity profile. In thermal rearrangements, the fluorine atoms lower the activation energy for the vinylcyclopropane-cyclopentene rearrangement, allowing the reaction to proceed at lower temperatures compared to the non-fluorinated analog. In transition-metal-catalyzed reactions, the presence of fluorine enables novel reaction pathways, such as β-fluoride elimination, leading to the formation of valuable chiral building blocks.[11][12] This comparative analysis provides a framework for understanding and predicting the reactivity of these important synthons, which can be leveraged for the efficient construction of complex molecules in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 8. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

electrophilicity of fluorine-containing carbenes in cyclopropanation

An In-depth Technical Guide to the Electrophilicity of Fluorine-Containing Carbenes in Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated cyclopropanes, in particular, are highly sought-after motifs in medicinal chemistry, combining the conformational rigidity of a three-membered ring with the unique electronic attributes of fluorine.[2][3] The synthesis of these structures often relies on the cyclopropanation of alkenes using fluorine-containing carbenes. The reactivity and selectivity of these carbenes are dominated by their electrophilic nature, a direct consequence of fluorine's electronic properties. This guide provides a detailed examination of the factors governing the electrophilicity of fluorine-containing carbenes, presents quantitative data on their reactivity, details experimental protocols for their generation and use, and explores their application in the synthesis of valuable fluorinated molecules.

Introduction: The Role of Fluorine in Carbene Chemistry

Carbenes are neutral, divalent carbon species that are highly reactive intermediates in organic synthesis.[1] Their reaction with alkenes to form cyclopropanes is a fundamental and powerful C-C bond-forming transformation.[4] When fluorine is attached to the carbene center, it significantly influences the intermediate's stability and reactivity.[5][6]

Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal (-I effect), which enhances the electrophilicity of the carbene carbon.[7] However, fluorine can also act as a π-donor through its lone pairs, a resonance effect (+M effect) that stabilizes the singlet state of the carbene relative to the triplet state.[8] This dual electronic nature—strong inductive withdrawal and moderate resonance donation—is key to the unique behavior of fluorinated carbenes. Fluorine substitution directly on the carbene carbon thermodynamically stabilizes the reactive center, while fluorine on an adjacent carbon provides kinetic stabilization by inhibiting 1,2-rearrangements.[5][6][8] This enhanced stability allows for controlled and selective reactions that are often difficult to achieve with their non-fluorinated counterparts.

The Electrophilic Nature of Fluorine-Containing Carbenes

The cyclopropanation reaction between a singlet carbene and an alkene is generally a concerted process where the stereochemistry of the alkene is retained in the cyclopropane product.[4] The rate of this reaction is highly dependent on the electronic properties of both the alkene and the carbene. Fluorine-containing carbenes are generally electrophilic, meaning they react faster with electron-rich alkenes.[9]

Theoretical Basis: Inductive vs. Resonance Effects

The electrophilicity of a carbene is determined by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy corresponds to a more electrophilic carbene.

-

Inductive Effect (-I): The high electronegativity of fluorine strongly polarizes the C-F bond, withdrawing electron density from the carbene carbon. This lowers the energy of the carbene's vacant p-orbital (the LUMO), making it a better electron acceptor and thus more electrophilic.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can donate electron density into the vacant p-orbital of the singlet carbene. This back-bonding raises the energy of the LUMO, which counteracts the inductive effect and reduces electrophilicity.[8]

For difluorocarbene (:CF₂), the inductive effect is dominant, resulting in a highly electrophilic species. This is in contrast to carbenes with stronger π-donors like oxygen (e.g., dimethoxycarbene), which are considered nucleophilic.[10]

Caption: Electronic Effects of Fluorine on a Carbene Center.

Quantifying Electrophilicity

The electrophilic character of carbenes can be quantified and compared using several methods:

-

Moss's Carbene Selectivity Index (m_cxy): This empirical scale is based on the relative rates of carbene addition to a standard set of alkenes.[11] A higher m_cxy value indicates greater selectivity and a more electrophilic carbene. Difluorocarbene (:CF₂) has one of the highest values on this scale, confirming its strong electrophilic character.[8][11]

-

Hammett Correlations: A Hammett plot correlates the reaction rates for a series of substituted substrates (e.g., para-substituted styrenes) with the substituent's electronic parameter (σ). For an electrophilic carbene, the reaction is accelerated by electron-donating groups on the alkene, resulting in a negative reaction constant (ρ). Studies on fluorophenylcarbene have reaffirmed its electrophilic nature through Hammett analysis.[8]

-

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to determine the global and local electrophilicity indices of carbenes, providing a theoretical framework that aligns well with experimental observations.[12][13]

Key Fluorine-Containing Carbenes and Their Generation

Difluorocarbene (:CF₂)

Difluorocarbene is the most studied and synthetically useful fluorinated carbene. It is highly selective, reacting preferentially with electron-rich C=C double bonds.[8] Its high reactivity often necessitates in-situ generation.

Caption: General Mechanism of Alkene Cyclopropanation.

Common precursors for generating :CF₂ include:

-

Trimethylsilyl Trifluoromethane (TMSCF₃, Ruppert-Prakash Reagent): Activated by a catalytic amount of a nucleophile like NaI, it provides a controlled source of :CF₂ under mild conditions, suitable for continuous flow systems.[14]

-

Halodifluoromethanes (e.g., CHClF₂, CBr₂F₂): Dehydrohalogenation with a strong base (e.g., KOH) or reaction with a reducing metal (e.g., Zn) can generate :CF₂.[7]

-

Thermal Decomposition: High-temperature pyrolysis of compounds like hexafluoropropylene oxide or chlorodifluoromethane is used industrially but is less common in laboratory synthesis.[8]

Caption: Common Generation Pathways for Difluorocarbene.

Monofluorocarbene (:CHF) and Halofluorocarbenes (:CFX)

Monofluorocyclopropanes are also valuable synthetic targets.[3] Monofluorocarbene (:CHF) can be generated from precursors like dibromofluoromethane with an organolithium reagent at low temperatures.[8] Halofluorocarbenes such as bromofluorocarbene (:CFBr) and chlorofluorocarbene (:CFCl) are also electrophilic, with electrophilicity generally decreasing in the order :CF₂ > :CFCl > :CBr₂.[11]

Trifluoromethyl-Substituted Carbenes (:CR-CF₃)

Carbenes bearing a trifluoromethyl group are crucial for synthesizing trifluoromethyl-substituted cyclopropanes.[2] These are typically generated from trifluorodiazoalkane precursors via catalysis with transition metals, most notably rhodium and copper complexes.[15][16] The resulting metal-carbenoid species is the active cyclopropanating agent. Engineered enzymes, such as modified myoglobin or protoglobin, have also been developed for the highly enantioselective transfer of trifluoromethylcarbene.[2][17][18]

Quantitative Reactivity Data

The following tables summarize key quantitative data that illustrates the electrophilicity and reactivity of various fluorine-containing carbenes.

Table 1: Moss's Carbene Selectivity Index (m_cxy) for Selected Carbenes (Data sourced from Moss, R. A. Acc. Chem. Res. 1980, 13, 58-64 and references within[8][11])

| Carbene | Precursor/Method | m_cxy | Classification |

| :CF₂ | CF₂Br₂/NaI | 1.48 | Electrophilic |

| :CFCl | CFCl₃/n-BuLi | 1.28 | Electrophilic |

| :CCl₂ | CHCl₃/KOtBu | 1.00 | Electrophilic |

| C₆H₅CF | PhCFHBr/KOtBu | 0.89 | Electrophilic |

| C₆H₅CCl | PhCHCl₂/KOtBu | 0.83 | Electrophilic |

| :CBr₂ | CHBr₃/KOtBu | 0.65 | Electrophilic |

Table 2: Relative Rates of Difluorocarbene Addition to Alkenes at 36 °C (Data sourced from[8])

| Alkene | Relative Rate (vs. 2-methylpropene) |

| 2,3-dimethyl-2-butene | 13.1 |

| 2-methyl-2-butene | 3.5 |

| 2-methylpropene | 1.0 |

| trans-2-butene | 0.74 |

| cis-2-butene | 0.065 |

Note: The data clearly shows that more electron-rich, substituted alkenes react faster with the electrophilic :CF₂, consistent with its classification.

Experimental Protocols

The following are representative protocols for the generation and cyclopropanation reactions of fluorine-containing carbenes.

Protocol: Continuous Flow Generation of :CF₂ from TMSCF₃ and Cyclopropanation of Styrene

(Adapted from Rullière, P. et al. Org. Lett. 2016, 18, 1988-1991[14])

-

System Setup: A continuous flow reactor consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator (set to ~100 psi) is assembled.

-

Reagent Preparation:

-

Solution A: A 2.0 M solution of styrene in anhydrous THF.

-

Solution B: A 3.0 M solution of TMSCF₃ in anhydrous THF containing sodium iodide (0.1 equivalents relative to TMSCF₃).

-

-

Reaction Execution:

-

The reactor coil is preheated to 65 °C.

-

Solution A is pumped at a flow rate of 0.5 mL/min.

-

Solution B is pumped at a flow rate of 0.5 mL/min.

-

The solutions combine in the T-mixer and enter the heated coil, resulting in a residence time of 10 minutes.

-

-

Workup and Purification:

-

The output stream is collected in a flask containing saturated aqueous NaHCO₃.

-

The mixture is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product (1,1-difluoro-2-phenylcyclopropane) is purified by flash column chromatography on silica gel.

-

Protocol: Rhodium-Catalyzed Cyclopropanation with 1-Aryl-2,2,2-trifluorodiazoethane

(Adapted from Denton, J. R. et al. Org. Lett. 2007, 9, 2625-2628[16])

-

Catalyst Preparation: A flask is charged with the dirhodium catalyst, such as Rh₂(S-PTAD)₄ (0.01 mol %), and purged with argon.

-

Reagent Addition:

-

Anhydrous dichloromethane (DCM) is added to dissolve the catalyst.

-

The desired alkene (e.g., styrene, 1.5 equivalents) is added via syringe.

-

The mixture is cooled to the desired reaction temperature (e.g., 25 °C).

-

-

Diazo Compound Addition:

-

A solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 equivalent) in anhydrous DCM is prepared.

-

This diazo solution is added slowly via syringe pump to the reaction mixture over a period of 4 hours.

-

-

Reaction Monitoring and Workup:

-

The reaction is stirred for an additional hour after the addition is complete.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.

-

Conclusion and Future Outlook

Fluorine-containing carbenes are powerful and highly selective reagents for the synthesis of fluorinated cyclopropanes. Their reactivity is governed by a delicate balance of strong inductive electron withdrawal and stabilizing π-donation from the fluorine substituents, rendering them distinctly electrophilic. Difluorocarbene, in particular, stands out as a highly selective carbene, while trifluoromethyl-substituted carbenes provide access to medicinally relevant CF₃-containing scaffolds. Quantitative methods like Moss's selectivity index and Hammett analysis provide a robust framework for understanding and predicting their reactivity. As synthetic methods, including biocatalysis and continuous flow technology, continue to advance, the utility of these important intermediates in drug discovery and materials science is set to expand even further.[2][14] Future research will likely focus on developing new, safer carbene precursors and expanding the scope of asymmetric cyclopropanation to access a wider range of chiral fluorinated building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. C–F bond functionalizations via fluorinated carbenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. C–F bond functionalizations via fluorinated carbenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. researchers.uss.cl [researchers.uss.cl]

- 13. Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 15. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 16. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 17. escholarship.org [escholarship.org]

- 18. sas.rochester.edu [sas.rochester.edu]

An In-Depth Technical Guide to the Ring Strain Analysis of 1,1-Difluoro-2-vinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Difluoro-2-vinylcyclopropane is a molecule of significant interest due to the unique interplay of ring strain conferred by the three-membered ring and the electronic effects of the gem-difluoro and vinyl substituents. This technical guide provides a comprehensive analysis of the ring strain in this molecule, compiling available quantitative data, detailed experimental protocols for its synthesis and characterization, and computational methodologies for its theoretical evaluation. The strategic incorporation of the difluorocyclopropyl moiety is a growing tactic in medicinal chemistry, and a thorough understanding of its inherent properties, such as ring strain, is crucial for predicting molecular stability, reactivity, and conformational behavior. This document aims to serve as a core resource for researchers leveraging this important structural motif.

Quantitative Ring Strain Analysis

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆F₂ | [2] |

| Molecular Weight | 104.10 g/mol | [2] |

| Density | 0.986 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.368 | [3] |

| Boiling Point | Not available | |

| Flash Point | 22.05 °C (71.7 °F) | [3] |

| Computed Ring Strain Energy (relative to cyclopropane) | Increased (qualitative) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks and Assignments | Source |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| ¹⁹F NMR | The polymer of this compound shows a major signal at -96.11 ppm (91%) and a minor signal at -92.02 ppm (9%). | |

| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results. | |

| Mass Spectrometry (MS) | Data available in NIST WebBook, but not detailed in search results.[4] | [4] |

Experimental Protocols

The primary route for the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene to 1,3-butadiene.[1]

Synthesis of this compound

Principle: Difluorocarbene (:CF₂) is generated in situ and reacts with 1,3-butadiene to form the difluorocyclopropane ring. Several methods for generating difluorocarbene are available. One common method involves the thermal decomposition of sodium chlorodifluoroacetate. Another reported route utilizes chlorodifluoromethane in the presence of a phase-transfer catalyst.[1]

Detailed Protocol (Representative, based on Buddrus, 1975): This protocol is a general representation and may require optimization.

-

Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer is charged with epichlorohydrin (as solvent), tetrabutylammonium bromide (as a phase-transfer catalyst), and hydroquinone (as a polymerization inhibitor).

-

Reagent Addition: The autoclave is cooled, and 1,3-butadiene is condensed into the vessel.

-

Carbene Generation: Chlorodifluoromethane is introduced into the autoclave.

-

Reaction Conditions: The mixture is heated to 120 °C with vigorous stirring for a specified period. The pressure will increase during the reaction.

-

Workup: After cooling to room temperature, the excess gas is vented. The reaction mixture is filtered to remove any solid byproducts.

-

Purification: The product is isolated from the reaction mixture by fractional distillation. The purity of the collected fractions should be assessed by gas chromatography (GC) and NMR spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. The vinyl and cyclopropyl protons are expected in the regions of δ 4.5-6.0 ppm and δ 0.5-2.5 ppm, respectively. Complex spin-spin coupling will be observed.

-

¹³C NMR: Acquire the carbon NMR spectrum. Look for signals corresponding to the vinyl and cyclopropyl carbons. The carbon bearing the two fluorine atoms will appear as a triplet due to ¹JCF coupling.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum. The two fluorine atoms are diastereotopic and are expected to show a complex multiplet pattern due to geminal F-F coupling and vicinal H-F couplings.[5]

Computational Analysis of Ring Strain

Computational chemistry provides a powerful tool for quantifying the ring strain of this compound. Density Functional Theory (DFT) is a commonly employed method for such calculations.

Methodology (based on related studies): [6]

-

Geometry Optimization: The 3D structure of this compound is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).[6] This calculation provides the lowest energy conformation and key geometrical parameters like bond lengths and angles.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Ring Strain Energy Calculation (Isodesmic Reaction Approach): The ring strain energy (RSE) is calculated by constructing a hypothetical isodesmic reaction. This is a reaction where the number and type of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations. A suitable isodesmic reaction for this compound is:

This compound + 2 propane + ethene → 2,2-difluoropropane + 1-pentene

The RSE is then calculated as the enthalpy change of this reaction.

Visualizations

Diagrams of Key Processes

Caption: Synthetic workflow for this compound.

Caption: Computational workflow for ring strain energy calculation.

Caption: Thermal vinylcyclopropane-cyclopentene rearrangement.

Conclusion

The ring strain of this compound is a critical parameter influencing its chemical behavior. While a precise experimental quantification remains elusive, computational studies and comparisons with analogues robustly indicate a significant increase in strain energy compared to the parent cyclopropane. This heightened strain, coupled with the electronic influence of the vinyl and gem-difluoro groups, makes it a reactive and versatile building block in organic synthesis. The provided experimental and computational protocols offer a framework for the synthesis, characterization, and theoretical analysis of this important molecule, supporting its continued application in the development of novel chemical entities. Further experimental work to precisely determine the ring strain and fully characterize the spectroscopic properties of the monomer is warranted.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H6F2 | CID 136503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 694-34-8 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine to Cyclopropane Scaffolds: A Technical Guide to Modulating Physicochemical Properties for Drug Discovery

For Immediate Release